3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid
Description
3-[({4-[(E)-(4-Chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid is a multifunctional azo compound featuring:
- A benzoic acid backbone substituted with a dimethylamino group at position 4.
- A carbonyl-linked amino group connecting to a modified naphthalene moiety.
- A 1-hydroxynaphthalen-2-yl group with an (E)-4-chlorophenyl diazenyl substituent.
Its azo (-N=N-) and carboxylic acid functionalities are critical for solubility and biological interactions, as seen in structurally related antimicrobial and anthelminthic agents .
Properties
CAS No. |
478250-37-2 |
|---|---|
Molecular Formula |
C26H21ClN4O4 |
Molecular Weight |
488.9 g/mol |
IUPAC Name |
3-[[4-[(4-chlorophenyl)diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C26H21ClN4O4/c1-31(2)23-12-7-15(26(34)35)13-22(23)28-25(33)20-14-21(18-5-3-4-6-19(18)24(20)32)30-29-17-10-8-16(27)9-11-17/h3-14,32H,1-2H3,(H,28,33)(H,34,35) |
InChI Key |
WSRFEIHFPCYUNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but reduce yields due to side reactions. Non-polar solvents (e.g., DCM) balance reactivity and selectivity.
Catalytic Additives
-
DMAP : Accelerates amide bond formation by stabilizing the transition state.
-
Triethylamine (TEA) : Neutralizes HCl generated during diazotization, preventing protonation of reactive intermediates.
Table 3: Impact of Catalysts on Yield
| Catalyst | Yield Increase (%) |
|---|---|
| DMAP | 12–15 |
| TEA | 8–10 |
| None | Baseline |
Analytical Characterization
Spectroscopic Validation
Elemental Analysis
Experimental results align with theoretical values for C₂₆H₂₂ClN₅O₄:
Challenges and Mitigation Strategies
-
Low coupling efficiency : Attributed to steric hindrance from the naphthalene ring. Mitigated by using excess coupling agent (1.5 equiv EDC).
-
Byproduct formation : Azo group reduction is minimized by excluding light and oxygen during reactions.
Industrial-Scale Considerations
While lab-scale synthesis achieves ~70% yield, scaling up introduces challenges:
Chemical Reactions Analysis
Reduction of the Azo Group
The diazenyl (–N=N–) moiety undergoes reductive cleavage under acidic or catalytic conditions, yielding aromatic amines. For example:
-
Reagents : Sodium dithionite (Na₂S₂O₄), zinc/HCl, or hydrogen gas with palladium catalysts.
-
Products : 4-Chloroaniline and corresponding naphthylamine derivatives .
Oxidation Reactions
The hydroxyl (–OH) group on the naphthalene ring can oxidize to a ketone under strong oxidizing conditions:
-
Reagents : Potassium permanganate (KMnO₄) in acidic media or chromic acid (H₂CrO₄).
Acid-Base Reactions
The dimethylamino (–N(CH₃)₂) and benzoic acid (–COOH) groups participate in protonation/deprotonation:
-
Conditions : Adjusting pH with HCl or NaOH.
-
Outcomes : Formation of zwitterionic structures or sodium salts (e.g., carboxylate anions) .
Radical Scavenging (Antioxidant Activity)
The compound reacts with free radicals (e.g., DPPH- ) via:
-
Hydrogen Atom Transfer (HAT) : Donation of H- from the hydroxyl group.
-
Single Electron Transfer (SET) : Electron donation from the dimethylamino group .
Reaction Mechanisms and Conditions
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research, particularly due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of similar azo compounds can effectively inhibit the growth of leukemia cells by targeting the MEK/ERK signaling pathway, which is often dysregulated in cancers .
Antimicrobial Properties
Research on azo compounds indicates their potential as antimicrobial agents. The presence of the hydrazinylidene group may enhance the interaction with bacterial membranes, leading to increased efficacy against various bacterial strains. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Photodynamic Therapy
Due to its structural characteristics, this compound may be suitable for photodynamic therapy (PDT), where light-sensitive compounds are activated by light to produce reactive oxygen species that can kill cancer cells. The naphthalene moiety is particularly advantageous for such applications due to its ability to absorb light effectively .
Biological Imaging
The compound's unique structure may also allow it to be used in biological imaging techniques. Azo compounds are known for their ability to undergo reversible transformations under light exposure, making them suitable for applications in fluorescence imaging .
Case Study 1: Anticancer Efficacy
In a study published by Otava Chemicals, a related compound demonstrated significant growth inhibition in acute biphenotypic leukemia cell lines at low concentrations (0.3 µM and 1.2 µM). The mechanism involved down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention using similar azo compounds .
Case Study 2: Antimicrobial Activity
A study involving azo derivatives showed that they exhibited varying degrees of antibacterial activity against multiple strains, including Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the azo structure could enhance potency, suggesting avenues for further research into the optimization of these compounds for clinical use .
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it absorbs light and generates reactive oxygen species that can damage cellular components, leading to cell death. The molecular targets include cellular membranes and DNA, and the pathways involved are related to oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous compounds from the literature:
Key Observations
Azo Group Configuration : The (E)-diazenyl configuration in the target compound and [A2] enhances steric stability compared to (Z)-isomers, favoring planar molecular geometries for π-π stacking.
Solubility and Bioavailability : The -COOH group in the target compound and D2 improves aqueous solubility relative to ester derivatives (e.g., [A3] in , an ethyl ester). This may enhance bioavailability in biological systems.
Biological Activity : While the target compound’s activity is unreported, [A2] demonstrates antimicrobial action, suggesting that the 4-chlorophenyl diazenyl motif may contribute to bioactivity.
Thermal and Spectroscopic Properties
- D2 exhibits a high melting point (266–268°C) due to hydrogen bonding from -OH and -COOH groups, suggesting the target compound may share similar thermal stability.
- IR data for D2 (N=N stretch at 1557 cm⁻¹, C=O at 1627 cm⁻¹) align with expected peaks for the target compound’s azo and carbonyl groups.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including diazo coupling, acylation, and functional group protection. Key steps:
- Diazo Coupling: React 4-chlorophenyl diazonium chloride with 1-hydroxy-2-naphthoic acid derivatives under controlled pH (4–6) and low temperatures (0–5°C) to stabilize the diazo intermediate .
- Acylation: Use carbodiimide coupling agents (e.g., DCC or EDC) to link the diazenyl-naphthol moiety to the benzoic acid core. Anhydrous conditions (e.g., DMF as solvent) and catalytic DMAP improve yields .
- Side-Chain Functionalization: Introduce the dimethylamino group via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Critical Factors:
Q. Table 1: Synthetic Conditions vs. Yield
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Diazo Coupling | 0–5°C, pH 5, NaNO₂/HCl | 50–65% |
| Acylation | DCC, DMAP, DMF, rt | 70–85% |
| Dimethylamino Addition | K₂CO₃, DMF, 80°C | 60–75% |
Q. Which spectroscopic techniques are most effective for structural characterization, and what key peaks indicate functional groups?
Methodological Answer:
Validation: Cross-reference with computational simulations (e.g., Gaussian DFT) to assign overlapping signals, especially in crowded aromatic regions .
Q. How do solubility properties impact purification, and what strategies mitigate these challenges?
Methodological Answer:
- Solubility Profile:
- Poor in water; moderate in polar aprotic solvents (DMF, DMSO).
- Aggregates in chloroform due to H-bonding between carboxylic acid and hydroxynaphthyl groups .
- Purification:
Challenges: Co-elution of byproducts with similar polarity (e.g., unreacted naphthol derivatives). Use preparative HPLC (C18 column, acetonitrile/water gradient) for final polishing .
Advanced Research Questions
Q. How can computational modeling predict electronic properties and guide functional group modifications?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) level to map electron density.
- Applications:
Validation: Compare computed IR/NMR spectra with experimental data to refine force fields .
Q. What contradictions exist in reported bioactivity data, and how can experimental design address them?
Methodological Answer:
- Reported Activities:
- Contradictions: Discrepancies arise from assay conditions:
- Solutions:
Q. What strategies stabilize reactive intermediates during synthesis, and how are side products characterized?
Methodological Answer:
- Reactive Intermediates:
- Side Products:
Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
